5-Methoxyl-8-bromo-2-tetralone
Overview
Description
5-Methoxyl-8-bromo-2-tetralone is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
There are several methods for synthesizing 5-methoxy-2-tetralone, a similar compound to this compound. One method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride under the condition of a catalyst solvent . Another method uses sodium metals to reduce 1,6-dimethoxy benzene in an alcohol medium and an ammonia medium at a temperature of between 15 and 35 DEG C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Natural and Non-Natural Products
5-Methoxyl-8-bromo-2-tetralone plays a crucial role in the synthesis of a broad range of natural and non-natural products. It's especially notable for its application in the synthesis of ARQ-501, a significant metabolite found in human blood. Furthermore, this compound is utilized in creating substances aimed at studying dopamine and serotonin receptors, underscoring its importance in neurological research and potential therapeutic applications (Cabrera & Banerjee, 2010).
Efficient and Concise Synthesis Methods
Research has focused on developing efficient and concise synthesis methods for 8-Methoxy-1-tetralone, closely related to this compound. These methods involve sequential palladium-mediated cross-coupling reactions, catalytic hydrogenation, and intramolecular acylation, highlighting the adaptability and potential for high-yield production of this compound class (Castillo-Rangel et al., 2016).
Isopropylation for Bioactive Compound Synthesis
The isopropylation of 6-Methoxy-1-tetralone, closely related to this compound, has been explored as a route to synthesize bioactive phenolic diterpenes such as Totarol and Sempervirol. These compounds exhibit antimicrobial and anthelmintic activities, showcasing the potential of this compound derivatives in medical and pharmaceutical applications (Banerjee et al., 2019).
Future Directions
Properties
IUPAC Name |
8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKXLZZQPQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721833 | |
Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361432-52-2 | |
Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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